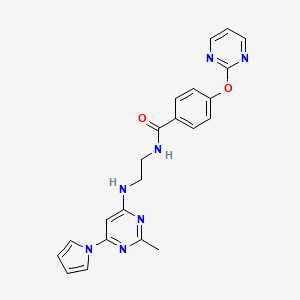

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c1-16-27-19(15-20(28-16)29-13-2-3-14-29)23-11-12-24-21(30)17-5-7-18(8-6-17)31-22-25-9-4-10-26-22/h2-10,13-15H,11-12H2,1H3,(H,24,30)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZAOZBQMQHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by several key structural features:

- Pyrimidine and Pyrrole Rings : These heterocycles are known for their diverse biological activities.

- Picolinamide Group : Enhances binding affinity to biological targets.

The molecular formula is with a molecular weight of 328.37 g/mol .

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression .

- Receptor Modulation : The compound may modulate receptor activity, making it a candidate for treating various diseases, including cancer and infectious diseases .

Anticancer Properties

This compound has shown promise in cancer research:

- Kinase Inhibition : It interacts with specific kinases, which are often dysregulated in cancers. This interaction can inhibit tumor growth and progression .

Antiviral Activity

Compounds similar in structure have been noted for their antiviral properties. For instance, modifications to the pyrimidine core have led to enhanced activity against viral infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | Contains a benzamide moiety | Lacks the picolinamide group affecting binding properties |

| N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)nicotinamide | Contains a nicotinamide group | Offers different pharmacological properties due to structural variations |

These comparisons highlight how slight changes in structure can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- In vitro Studies : Demonstrated that this compound effectively inhibits specific kinases associated with cancer cell proliferation.

- Animal Models : Preclinical trials indicated reduced tumor size in models treated with this compound compared to controls.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide exhibit anticancer activity. For instance, a series of derivatives have been synthesized and tested for their efficacy against various cancer cell lines. These studies suggest that the pyrimidine and pyrrole moieties contribute to the inhibition of tumor growth by interfering with key signaling pathways involved in cancer progression .

Antitubercular Activity

The compound is also being investigated for its potential as an anti-tubercular agent. In related research, derivatives of pyrimidine compounds have shown promising activity against Mycobacterium tuberculosis. The structure of this compound suggests that it may possess similar properties due to its structural analogies with known anti-tubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrimidine and benzamide rings can significantly affect biological activity. For example, modifications to the amino group or alterations in the aromatic system can enhance potency and selectivity against specific targets .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrimidine derivatives, one compound demonstrated a significant reduction in cell viability in human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was linked to apoptosis induction and cell cycle arrest, indicating a promising therapeutic avenue for further exploration .

Case Study 2: Anti-Tubercular Screening

Another study focused on synthesizing and testing various derivatives against Mycobacterium tuberculosis. Compounds derived from similar scaffolds exhibited IC50 values ranging from 1.35 to 2.18 µM, suggesting that this compound could be a lead compound for developing new anti-tubercular drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1 ():

(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

- Key Differences: Replaces the benzamide-linked pyrimidin-2-yloxy group with a 2,6-dichlorobenzamide. The diaminopyrimidine subunit contains a (S)-2-hydroxypropylamino group instead of the 1H-pyrrol-1-yl group.

- Activity : Exhibits EGFR inhibitory activity (IC50 ~10 nM), with selectivity for T790M mutants .

Compound 2 ():

2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide

- Key Differences :

- Incorporates a 4-hydroxypiperidine substituent on the pyrimidine ring instead of the 1H-pyrrol-1-yl group.

- Retains the 2,6-dichlorobenzamide moiety.

- Activity : Higher solubility than Compound 1 due to the polar hydroxypiperidine group, but reduced potency (IC50 ~50 nM) .

Compound from :

N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide

- Key Differences :

- Substitutes the pyrimidin-2-yloxy group with a 1H-tetrazol-1-yl group.

- Replaces the 1H-pyrrol-1-yl group with a piperidine ring.

Compound from :

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

Comparative Analysis Table

Key Research Findings

- Role of Pyrrole vs. Piperidine/Piperazine : The 1H-pyrrol-1-yl group in the target compound may confer superior selectivity compared to bulkier piperidine/piperazine derivatives, as seen in EGFR inhibitors where smaller heterocycles reduce off-target binding .

- Impact of Pyrimidinyloxy vs. Tetrazole : The pyrimidin-2-yloxy group likely enhances π-π stacking interactions with kinase ATP-binding pockets, whereas tetrazoles prioritize polar interactions, affecting target affinity and pharmacokinetics .

- Chlorinated vs. Non-Chlorinated Backbones: Chlorinated analogs (e.g., Compound 1) show higher potency but suffer from solubility challenges, limiting their therapeutic utility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield and purity of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide?

- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Use of dimethylformamide (DMF) or ethanol as solvents to enhance solubility of intermediates .

- Temperature control (e.g., 60–80°C) during pyrimidine ring functionalization to minimize side reactions .

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine substitution | DMF, 70°C, 12h | 65–70 | 92% |

| Amide coupling | Ethanol, RT, 24h | 55–60 | 88% |

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Answer :

- NMR (1H/13C) : Assigns proton environments (e.g., pyrimidine NH at δ 8.5–9.0 ppm) and confirms aromatic substitution patterns .

- LC-MS : Validates molecular weight ([M+H]+ expected ~470–480 Da) and detects impurities (<2% threshold) .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different assays (e.g., enzymatic vs. cellular)?

- Answer :

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation to cross-verify results .

- Solubility Optimization : Test the compound in DMSO/PBS mixtures to ensure consistent bioavailability, as aggregation in cellular assays may skew results .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What computational strategies are effective for predicting the compound’s binding modes to kinase targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model interactions with ATP-binding pockets, prioritizing hydrogen bonds to pyrimidine N1 and benzamide carbonyl .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrol-1-yl group in hydrophobic pockets .

- Free Energy Calculations : Compute binding ΔG via MM-PBSA to rank derivatives for SAR studies .

Q. How does the compound’s conformational flexibility (e.g., pyrimidine ring dihedral angles) influence its biological activity?

- Answer :

- X-ray Crystallography : Reveals dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), which impact steric complementarity with target proteins .

- SAR Analysis : Compare activity of rigid analogs (e.g., fused-ring derivatives) to flexible variants; reduced flexibility often correlates with higher potency .

Methodological Considerations

Q. What experimental design principles should guide dose-response studies in in vivo models?

- Answer :

- Dose Range : Use 3–5 log concentrations based on in vitro IC50 values (e.g., 10 nM–100 µM) .

- Control Groups : Include vehicle (e.g., 5% DMSO) and positive controls (e.g., staurosporine for kinase inhibition) .

- Endpoint Selection : Measure biomarkers (e.g., phosphorylated ERK levels) at 24h and 48h to capture dynamic responses .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

- Answer :

- Storage Conditions : Use amber vials at –20°C under argon to prevent light- and oxygen-induced degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical formation .

Data Interpretation Frameworks

Q. What statistical approaches are recommended for analyzing contradictory results in SAR studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.